![molecular formula C7H8O3 B13533140 6-Oxospiro[2.3]hexane-4-carboxylic acid](/img/structure/B13533140.png)
6-Oxospiro[2.3]hexane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Oxospiro[2.3]hexane-4-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a six-membered ring fused to a three-membered ring, with a carboxylic acid functional group and a ketone group. The spirocyclic structure imparts distinct chemical properties, making it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxospiro[2.3]hexane-4-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable precursor with a strong base, followed by cyclization under controlled conditions. For example, the reaction of a cyclopropane derivative with a carboxylic acid precursor can yield the desired spirocyclic compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 6-Oxospiro[2.3]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) for forming acid chlorides, and alcohols or amines for esterification and amidation reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Esters, amides, and other substituted derivatives.
科学的研究の応用
6-Oxospiro[2.3]hexane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-Oxospiro[2.3]hexane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. The carboxylic acid and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
類似化合物との比較
- 6-Oxospiro[3.3]heptane-2-carboxylic acid
- 4-methyl-6-oxo-5-oxaspiro[2.3]hexane-4-carboxylic acid
- (2R,3R)-6-Oxospiro[2.3]hexane-2-carboxylic acid
Uniqueness: 6-Oxospiro[2.3]hexane-4-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both a carboxylic acid and a ketone group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C7H8O3 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC名 |
6-oxospiro[2.3]hexane-4-carboxylic acid |
InChI |
InChI=1S/C7H8O3/c8-5-3-4(6(9)10)7(5)1-2-7/h4H,1-3H2,(H,9,10) |
InChIキー |
DPUXNZRXUYOFRS-UHFFFAOYSA-N |
正規SMILES |
C1CC12C(CC2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


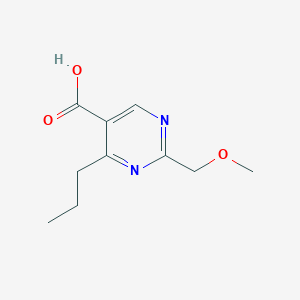
![2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one](/img/structure/B13533061.png)
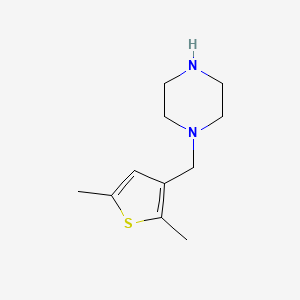
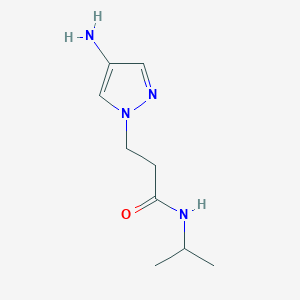

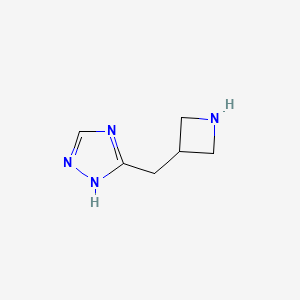
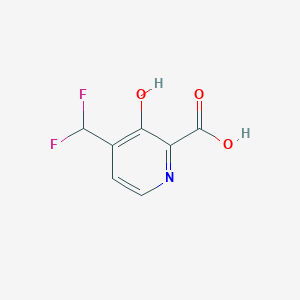
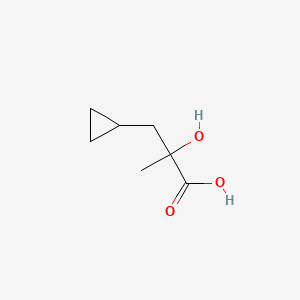
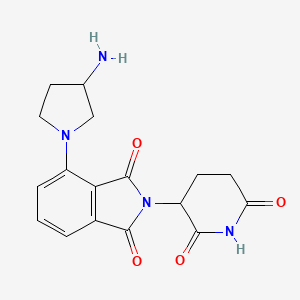

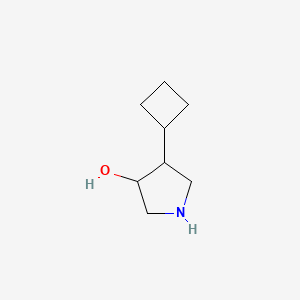
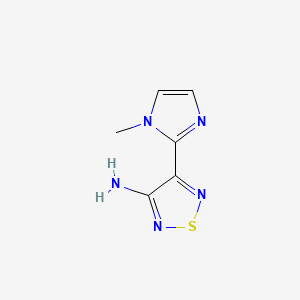
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13533164.png)

